7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 7th position and a methyl group at the 3rd position on the naphthalenone ring It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-methoxy-3-methyl-1-tetralone with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro and tetrahydro derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, and aryl groups.
Scientific Research Applications
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and methyl groups on the naphthalenone ring can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1-tetralone
- 3-Methyl-1-tetralone
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both methoxy and methyl groups on the naphthalenone ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
ZXPNFVNIRFXYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)OC)C(=O)C1 |
Origin of Product |
United States |
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